molecular formula C15H12O6 B587598 Robtin CAS No. 4382-34-7

Robtin

Cat. No. B587598
CAS RN: 4382-34-7
M. Wt: 288.255
InChI Key: RZPNYDYGMFMXLQ-ZDUSSCGKSA-N
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Description

Robtin is an innovative new technology that has the potential to revolutionize the way scientists conduct experiments in the laboratory. Robtin is a robotic system that is designed to automate the process of handling and manipulating small samples in the laboratory. The system consists of a robotic arm, a robotic workstation, and a computer-controlled software program.

Scientific Research Applications

Biomedical Applications

Robtin, a biopolymer extracted primarily from shellfish sources, has shown significant potential in biomedical applications. Notably, it has been used in wound dressing materials, drug delivery vehicles, and as a candidate for tissue engineering. The promise of Robtin in these areas is vast and continues to grow as new biomedical applications are investigated (Khor & Lim, 2003).

Osteoblast Metabolism

Robtin and its aglycone, quercetin, have been studied for their effects on bone formation. Quercetin shows significant stimulatory effects on proliferation and mineralization in osteoblast cells, suggesting its role in promoting bone formation. However, Robtin did not significantly improve stimulation of bone formation, as it increased proliferation but inhibited differentiation in osteoblast cells (Ya-jun Yang et al., 2006).

Pharmacological Activities

Quercetin, a component of Robtin, exhibits various biological activities and has potential medical applications. It has been shown to have antioxidant properties, broad-spectrum antibacterial and antiparasite properties, potential application in antioncology, cardiovascular protection, anti-immunosuppression treatment, and the ability to alleviate the toxicity of mycotoxins (Deng Yang et al., 2020).

Antioxidant Activities

The antioxidant activities of quercetin, a key component of Robtin, have been extensively studied. Quercetin's metal ion complexes show significant antioxidant activity, and this compound is widely used in botanical medicine and traditional Chinese medicine due to its potent antioxidant activity (Dong Xu et al., 2019).

Therapeutic Potential in Chronic Diseases

Rutin, another component of Robtin, has shown a wide range of pharmacological applications due to its significant antioxidant properties. It has been used as an antimicrobial, antifungal, and antiallergic agent and has potential benefits for treating various chronic diseases such as cancer, diabetes, hypertension, and hypercholesterolemia (Shrestha Sharma et al., 2013).

properties

IUPAC Name

(2S)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-8-1-2-9-10(17)6-13(21-14(9)5-8)7-3-11(18)15(20)12(19)4-7/h1-5,13,16,18-20H,6H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPNYDYGMFMXLQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Robtin

Citations

For This Compound
99
Citations
DG Roux - Biochemical Journal, 1963 - ncbi.nlm.nih.gov
… band that is present in the spectrum of robtin at 1640 cm.-'. … , whereas in robtin and butin (5-deoxyflavanones) the unbonded carbonyl groups are preferentially reduced. Both robtin and …
Number of citations: 14 www.ncbi.nlm.nih.gov
DG Roux, E Paulus - Biochemical Journal, 1962 - ncbi.nlm.nih.gov
… Robtein is formed from robtin by isomerization under acidic conditions (see above). 2',4',3,4,5-Penta-acetylchalkone. Robtein (100 mg.) was acetylated with acetic anhydride (0-3 ml.) …
Number of citations: 64 www.ncbi.nlm.nih.gov
YS Bae, YH Ham - Journal of the Korean Wood Science and …, 2000 - koreascience.kr
… The wood extractives of black locust contained (+)-leucorobinetinidin as flavan, robtin as flavanone and dihydrorobinetin as flavanonol, and robinetin as flavonol. The poplar bark …
Number of citations: 2 koreascience.kr
M Sanz, B Fernandez de Simon… - Journal of agricultural …, 2011 - ACS Publications
… The MS spectrometry data for this peak is as expected for the flavanone robtin, reported to be … the characteristic of robtin, thus, this compound was tentatively identified as robtin. Peak 31 …
Number of citations: 59 pubs.acs.org
A Wetzel, P von Berswordt-Wallrabe… - Biological Fixation of …, 1997 - Springer
… which have been identified as robinetin, dihydrorobinetin, dihydrofisetin, fisetin, robtin, butin, robtein and leucorobinetinidin (Table I). However … robtin butin robtein leucorobinetinidin …
Number of citations: 1 link.springer.com
PS Röhm, W Streit, D Werner - Biological Fixation of Nitrogen for …, 2013 - books.google.com
… robinetin, dihydrorobinetin, dihydrofisetin, fisetin, robtin, butin, robtein and leucorobinetinidin (Table 1)… chrysoeriol dihydrofisetin isoliquiritigenin fisetin 4’, 7-dihydroxyflavone robtin butin …
Number of citations: 0 books.google.com
AM Jordão, V Lozano, AC Correia… - BIO Web of …, 2016 - bio-conferences.org
The aim of present work was to investigate the phenolic and volatile composition of cherry, acacia, and oak (from different species) wood chips. By the use of HPLC-DAD 18 different …
Number of citations: 18 www.bio-conferences.org
DG Roux, E Paulus - Biochemical Journal, 1962 - ncbi.nlm.nih.gov
… Mixed mp with synthetic and with natural robtin from R. paeudacaia showed no depression. Unchanged (+ )-dihydrorobinetin (0-12 g.) was recovered by cutting and eluting the second …
Number of citations: 16 www.ncbi.nlm.nih.gov
AB Cerezo, MA Álvarez-Fernández… - Journal of agricultural …, 2014 - ACS Publications
Wood shavings are widely employed in vinegar making to reduce aging time. Accordingly, this study aims to evaluate the effects of using shavings from different wood species (acacia, …
Number of citations: 25 pubs.acs.org
SK Hosseinihashemi, S Kanani - J. Adv. Lab. Res. Biol, 2012 - researchgate.net
In this study, extracts from the heartwood of black locust (Robinia pseudoacacia L.) were obtained with ethanol solvent before and after extraction with n-hexane. Chemical composition …
Number of citations: 10 www.researchgate.net

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